molecular formula C15H13NO4 B11072790 4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11072790
M. Wt: 271.27 g/mol
InChI Key: PGWCCJVOSXQDPC-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple functional groups within its structure makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method starts with the preparation of the core quinoline structure, followed by the introduction of the dioxolo and pyrrolo moieties. Key steps often include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dioxolo Group: This step may involve the reaction of the quinoline derivative with a suitable diol under acidic conditions to form the dioxolo ring.

    Formation of the Pyrrolo Ring: This can be accomplished by cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

4,4,6-Trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the dioxolo group, making it less versatile in certain reactions.

    4,4,6-Trimethyl-4H-[1,3]dioxolo[4,5-c]quinoline-1,2-dione: Similar structure but different positioning of the dioxolo group, affecting its reactivity and applications.

Uniqueness

4,4,6-Trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

9,11,11-trimethyl-3,5-dioxa-12-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7,9-tetraene-13,14-dione

InChI

InChI=1S/C15H13NO4/c1-7-5-15(2,3)16-11-8(7)4-9-13(20-6-19-9)10(11)12(17)14(16)18/h4-5H,6H2,1-3H3

InChI Key

PGWCCJVOSXQDPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C4=C(C=C13)OCO4)C(=O)C2=O)(C)C

Origin of Product

United States

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